molecular formula C15H12N2O2 B11861486 7-Methyl-6-nitro-2-phenylindolizine CAS No. 113614-02-1

7-Methyl-6-nitro-2-phenylindolizine

Cat. No.: B11861486
CAS No.: 113614-02-1
M. Wt: 252.27 g/mol
InChI Key: UTUCGZKVOFJJHW-UHFFFAOYSA-N
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Description

7-Methyl-6-nitro-2-phenylindolizine is a nitrogen-containing heterocyclic compound that belongs to the indolizine family. Indolizines are known for their diverse biological activities and are widely studied in medicinal chemistry. The compound’s structure features a fused bicyclic system with a nitro group at the 6th position, a methyl group at the 7th position, and a phenyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-6-nitro-2-phenylindolizine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-phenylpyridine with methyl nitroacetate under basic conditions, followed by cyclization to form the indolizine core. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-6-nitro-2-phenylindolizine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Halogens (e.g., bromine), sulfonyl chlorides, Lewis acids.

    Cycloaddition: Dienophiles, heat or microwave irradiation.

Major Products Formed:

Scientific Research Applications

7-Methyl-6-nitro-2-phenylindolizine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-6-nitro-2-phenylindolizine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may also inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing, with some evidence suggesting its role in modulating oxidative stress and inflammation .

Comparison with Similar Compounds

Uniqueness: 7-Methyl-6-nitro-2-phenylindolizine is unique due to the presence of both the nitro and methyl groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

113614-02-1

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

7-methyl-6-nitro-2-phenylindolizine

InChI

InChI=1S/C15H12N2O2/c1-11-7-14-8-13(12-5-3-2-4-6-12)9-16(14)10-15(11)17(18)19/h2-10H,1H3

InChI Key

UTUCGZKVOFJJHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CN2C=C1[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

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